molecular formula C8H16Cl2N2O B1287888 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride CAS No. 92928-18-2

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride

Cat. No.: B1287888
CAS No.: 92928-18-2
M. Wt: 227.13 g/mol
InChI Key: SYABQUJKMRQKML-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . This compound is known for its unique structure, which includes a piperazine ring substituted with an acetyl group and a 2-chloroethyl group.

Preparation Methods

The synthesis of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride typically involves the alkylation of piperazine derivatives. One common method starts with the reaction of 1-acetylpiperazine with 2-chloroethyl chloride under controlled conditions to yield the desired product . Industrial production methods often involve multi-step processes that ensure high purity and yield. These methods may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-chloroethyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYABQUJKMRQKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590432
Record name 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92928-18-2
Record name 1-[4-(2-Chloroethyl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92928-18-2
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